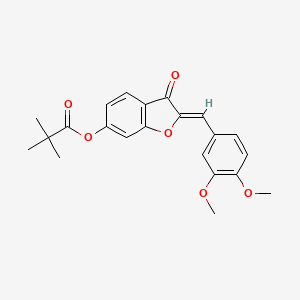

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Description

(Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a benzofuran-based compound characterized by a Z-configured 3,4-dimethoxybenzylidene moiety at the 2-position and a pivalate (2,2-dimethylpropanoate) ester at the 6-position of the benzofuran core. This structure combines aromaticity, steric bulk from the pivalate group, and electron-donating methoxy substituents, which may influence its physicochemical properties and biological activity. The compound is cataloged under CAS No. 858766-43-5 and has been referenced in chemical databases (e.g., ZINC12859543, AKOS002220316) .

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)21(24)27-14-7-8-15-17(12-14)28-19(20(15)23)11-13-6-9-16(25-4)18(10-13)26-5/h6-12H,1-5H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAOTLRTESFDPG-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then esterified with pivalic anhydride or pivaloyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a dimethoxybenzylidene group and a pivalate ester . The presence of these functional groups contributes to its distinct chemical properties.

Structure Overview

- Chemical Formula : CHO

- Molecular Weight : 342.38 g/mol

- CAS Number : Not specifically provided but related compounds exist in databases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Binding : It might interact with receptors that modulate cellular signaling pathways.

- Antioxidant Activity : The structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells .

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing IC values indicating significant inhibitory effects on cell proliferation .

- For example, one derivative showed an IC of 6.40 µg/mL against MCF-7 cells, suggesting strong potential for further development as an anticancer agent.

- Antioxidant Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Benzofuran derivative | TBD | Anticancer |

| Related Compound A | Benzofuran derivative | 6.40 | Anticancer |

| Related Compound B | Chromone derivative | 9.32 | Anticancer |

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

Pivalate vs. Other Esters :

The bulky pivalate group in the target compound may enhance metabolic stability compared to smaller esters (e.g., acetates) or aromatic esters (e.g., 3,4-dimethoxybenzoate in ). For example, pivalate esters are often employed as prodrugs to improve lipophilicity and oral bioavailability .- Methoxy Substituents: The 3,4-dimethoxybenzylidene moiety is structurally analogous to curcuminoid derivatives (), where methoxy groups enhance antioxidant and enzyme-inhibitory activities. Compound 3e (a curcumin analog with 3,4-dimethoxy groups) demonstrated potent free radical scavenging (IC50 ~10 µM) and tyrosinase inhibition . This suggests that the target compound’s methoxy groups may similarly contribute to bioactivity, though its benzofuran core may alter binding kinetics compared to cyclopentanone/cyclohexanone-based analogs.

Z-Configuration : The Z-configuration of the benzylidene group in the target compound could influence stereoelectronic interactions with biological targets. For instance, aurone analogs with Z-configurations exhibit distinct activity profiles compared to E-isomers in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.